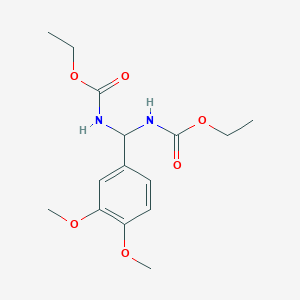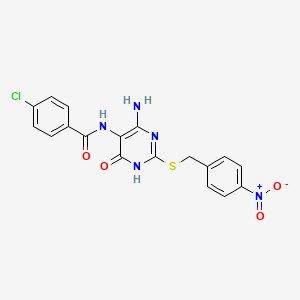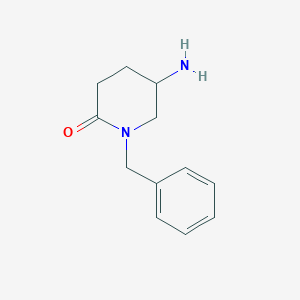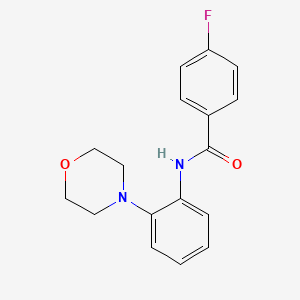
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is a chemical compound with the molecular formula C15H22N2O6 . It has a molecular weight of 326.35 .
Molecular Structure Analysis
The molecular structure of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate consists of a carbamic acid core, with a (3,4-dimethoxyphenyl)methylene group attached .Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
One study discusses the use of diethylbis(2,2′-bipyridine)Fe/MAO as an extremely active catalyst for the polymerization of 1,3-dienes, producing polymers with specific structures from various dienes. This research highlights the compound's role in creating materials with distinct properties, potentially applicable to designing new polymer materials with desired characteristics (Bazzini, Giarrusso, & Porri, 2002).
Synthesis and Charge Transfer
Another study involves the synthesis of dimeric compounds and their charge transfer complex formations with π-acceptors, indicating applications in creating materials for electronic devices or sensors. This work exemplifies how such chemical compounds can be foundational in developing new materials with specific electronic properties (Asker & Filiz, 2013).
Corrosion Inhibitors
Research on diethyltin N-[(2-oxyphenyl)methylene]phenylalaninates explores their synthesis, structure, and cytotoxic activity. While this study focuses on biological activity, the structural investigation of similar compounds can inform the design of corrosion inhibitors for various metals, protecting them from degradation in harsh environments (Liu, Zhang, Zheng, Wang, & Tian, 2016).
Corrosion Inhibition and Material Protection
Further research on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid showcases the application of similar compounds in industrial processes, such as pickling. This demonstrates the role of chemical compounds in enhancing the durability and lifespan of materials in industrial settings (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
ethyl N-[(3,4-dimethoxyphenyl)-(ethoxycarbonylamino)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-5-22-14(18)16-13(17-15(19)23-6-2)10-7-8-11(20-3)12(9-10)21-4/h7-9,13H,5-6H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVIWJDAULYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)



![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)



![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2534415.png)
![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)
![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)

![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)